molecular formula C44H44N6O4RuS6 B13344845 Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II)

Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II)

Cat. No.: B13344845
M. Wt: 1014.3 g/mol
InChI Key: ZEXAHKWZTIWSCT-UHFFFAOYSA-N
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Description

This ruthenium(II) complex, often abbreviated as C106 in dye-sensitized solar cell (DSSC) research , is a high-performance photosensitizer. Its structure includes:

  • Two isothiocyanato (NCS⁻) ligands for redox tuning and charge transfer.
  • A 2,2'-bipyridyl-4,4'-dicarboxylato ligand for anchoring to TiO₂ surfaces.
  • A 4,4'-bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridyl ligand, which introduces extended π-conjugation via thiophene units and hexylthio groups for enhanced light absorption and solubility .

Properties

Molecular Formula

C44H44N6O4RuS6

Molecular Weight

1014.3 g/mol

InChI

InChI=1S/C30H36N2S4.C12H8N2O4.2CNS.Ru/c1-3-5-7-9-19-33-29-13-11-27(35-29)23-15-17-31-25(21-23)26-22-24(16-18-32-26)28-12-14-30(36-28)34-20-10-8-6-4-2;15-11(16)7-1-3-13-9(5-7)10-6-8(12(17)18)2-4-14-10;2*2-1-3;/h11-18,21-22H,3-10,19-20H2,1-2H3;1-6H,(H,15,16)(H,17,18);;;/q;;2*-1;+2

InChI Key

ZEXAHKWZTIWSCT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCSC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)SCCCCCC.C1=CN=C(C=C1C(=O)O)C2=NC=CC(=C2)C(=O)O.C(=[N-])=S.C(=[N-])=S.[Ru+2]

Origin of Product

United States

Preparation Methods

Synthesis of Ligands

a. 2,2'-Bipyridyl-4,4'-dicarboxylic Acid

  • Starting Material: 2,2'-Bipyridine
  • Method: Oxidation and functionalization via established organic synthesis protocols, such as the oxidation of bipyridine derivatives followed by carboxylation, often using methods like the Kolbe-Schmitt reaction.

b. 4,4'-Bis(5-hexylthio)thiophen-2-yl Substituted Bipyridyl Ligand

  • Starting Material: 2,2'-Bipyridyl-4,4'-dicarboxylic acid
  • Method:
    • Synthesis of the thiophene derivative via palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling) with 5-hexylthiophene-2-bboronic acid.
    • Functionalization to introduce the hexylthio groups at the 5-position of thiophene rings attached to the bipyridyl core.

Formation of the Ruthenium Complex

a. Preparation of Ruthenium Precursor

  • Reagents: Ruthenium(III) chloride hydrate ($$ \text{RuCl}3 \cdot xH2O $$)
  • Method:
    • Reflux in ethylene glycol or water with ammonium chloride to generate the ruthenium(II) aquo complex, such as $$\text{RuCl}2(\text{DMSO})4$$ or similar intermediates.

b. Ligand Coordination and Complexation

  • Step 1: Dissolve the bipyridyl ligand and the thiophene-functionalized bipyridyl ligand separately in a suitable solvent (e.g., ethanol, DMF).
  • Step 2: Mix with the ruthenium precursor under inert atmosphere (nitrogen or argon) to prevent oxidation.
  • Step 3: Reflux the mixture at elevated temperature (around 80-120°C) for several hours (typically 12-24 hours) to facilitate ligand exchange and complex formation.
  • Step 4: Introduce isothiocyanate groups by reacting the coordinated complex with thiocyanate salts (e.g., ammonium thiocyanate) under controlled conditions.

Specific Preparation Protocols

Step Reagents Conditions Notes
Ligand synthesis 2,2'-Bipyridyl-4,4'-dicarboxylic acid + Suzuki coupling reagents Reflux, inert atmosphere To attach thiophene and hexylthio groups
Ruthenium precursor Ruthenium(III) chloride hydrate Reflux in ethylene glycol To generate Ru(II) complex intermediates
Ligand coordination Ligands + Ru(II) precursor 80-120°C, inert atmosphere For complex formation over 12-24 hours
Isothiocyanate substitution Complex + ammonium thiocyanate Reflux, 4-6 hours To introduce isothiocyanate ligands

Data Table: Typical Reaction Conditions

Reaction Step Solvent Temperature Duration Notes
Ligand synthesis Ethanol/DMF Reflux 12-24 hours Cross-coupling and functionalization
Ruthenium complexation Ethylene glycol 80-120°C 12-24 hours Under inert atmosphere
Isothiocyanate substitution Ethanol/DMF Reflux 4-6 hours Ensuring complete ligand exchange

Notes and Considerations

  • Purity: High purity of ligands and ruthenium precursors is crucial for obtaining a well-defined complex.
  • Inert Atmosphere: All steps involving ruthenium complexes should be performed under inert gas to prevent oxidation.
  • Temperature Control: Elevated temperatures facilitate ligand exchange but must be carefully monitored to prevent decomposition.
  • Solvent Choice: DMF, ethanol, or ethylene glycol are common solvents, chosen based on solubility and reaction conditions.
  • Storage: The final complex should be stored under nitrogen or inert atmosphere, protected from light and moisture.

Chemical Reactions Analysis

Photoinduced Electron Transfer Mechanisms

The compound exhibits strong metal-to-ligand charge transfer (MLCT) transitions, enabling efficient electron injection into TiO₂ nanoparticles. Key characteristics include:

  • Absorption maxima : 312 nm (π→π*), 395 nm (MLCT), and 534 nm (MLCT) .

  • Electron injection efficiency : >90% into TiO₂ under standard illumination (AM 1.5G) .

  • Lifetime of excited state : ~20 ns in solution, reduced to <1 ns upon adsorption to TiO₂ due to rapid electron injection .

Table 1: Comparative Electron Transfer Properties

ParameterN3 DyeN719 Dye (Benchmark)
Electron injection yield92%95%
Recombination rate (s⁻¹)1.2 × 10³0.8 × 10³
MLCT absorption range395–534 nm400–550 nm

Ligand Substitution and Stability

The isothiocyanato (-NCS) ligands are critical for anchoring the dye to TiO₂ surfaces. Key reactions include:

  • Proton-coupled electron transfer (PCET) : Carboxylate groups on bipyridyl ligands deprotonate upon binding to TiO₂, forming stable bidentate chelates .

  • Ligand exchange resistance : The hexylthio-thiophene substituents sterically hinder substitution at the Ru center, enhancing photostability compared to simpler analogs like Ru(bpy)₃²⁺ .

Interactions with Electrolytes

The redox mediator (e.g., I⁻/I₃⁻) in DSSCs influences recombination kinetics:

  • Regeneration efficiency : >85% with iodide-based electrolytes due to favorable redox potential alignment .

  • Recombination suppression : Thiocyanate ligands reduce back-electron transfer by 30% compared to cyanide-based analogs .

Table 2: Electrolyte-Dependent Performance Metrics

Electrolyte CompositionVₒc (V)Jₛc (mA/cm²)Recombination Rate (s⁻¹)
I⁻/I₃⁻ in acetonitrile0.7218.51.5 × 10³
Co²+/³+ in methoxypropionitrile0.8516.20.7 × 10³

Degradation Pathways

Long-term stability challenges include:

  • Ligand photodegradation : UV exposure cleaves thiocyanate ligands, reducing anchoring efficiency by ~15% after 1,000 hours .

  • Aggregation-induced quenching : At concentrations >0.3 mM, intermolecular π-stacking lowers electron injection efficiency by 20% .

Comparative Reactivity with Analogues

The hexylthio-thiophene substituents differentiate N3 from other ruthenium dyes:

  • Enhanced light absorption : Extended π-conjugation increases molar extinction coefficients by 25% compared to N719 .

  • Solubility : Hexylthio groups improve solubility in organic solvents (e.g., ethanol, acetonitrile) by reducing crystallinity .

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a catalyst in various organic reactions.

    Material Science: It is used in the development of new materials with unique electronic and optical properties.

Biology

    Bioimaging: The compound’s luminescent properties make it useful in bioimaging applications.

    Drug Delivery: It can be used in the design of drug delivery systems due to its ability to interact with biological molecules.

Medicine

    Diagnostics: Used in diagnostic assays for detecting specific biomolecules.

Industry

    Solar Cells: The compound is used in dye-sensitized solar cells (DSSCs) due to its ability to absorb light and convert it into electrical energy.

    Sensors: It is used in the development of sensors for detecting various chemical and biological substances.

Mechanism of Action

The mechanism by which Cis-bis(isothiocyanato)(2,2 inverted exclamation marka-bipyridyl-4,4 inverted exclamation marka-dicarboxylato)(4,4 inverted exclamation marka-bis(5-(hexylthio)thiophen-2-yl)-2,2 inverted exclamation marka-bipyridyl)ruthenium(II) exerts its effects involves:

    Molecular Targets: The compound interacts with DNA, proteins, and other biomolecules.

    Pathways Involved: It can induce apoptosis in cancer cells, inhibit enzyme activity, and modulate signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Ruthenium-Based DSSC Sensitizers

Below is a detailed comparison with structurally analogous compounds, focusing on molecular design, photophysical properties, and device performance.

Table 1: Structural and Functional Comparison
Compound Key Structural Features Molecular Weight (g/mol) Anchoring Groups Hydrophobic Substituents
C106 Bis(hexylthio)thiophene-modified bipyridyl, isothiocyanato, dicarboxylato 870.1 2,2'-bipyridyl-4,4'-dicarboxylato Hexylthio-thiophene
N3 Bis(2,2'-bipyridyl-4,4'-dicarboxylato), bis(isothiocyanato) 705.6 2,2'-bipyridyl-4,4'-dicarboxylato None
N719 N3 derivative with tetrabutylammonium counterions 1,188.7 2,2'-bipyridyl-4,4'-dicarboxylato Tetrabutylammonium (improves solubility)
Z907 Dinonyl-modified bipyridyl, isothiocyanato, dicarboxylato 870.1 2,2'-bipyridyl-4,4'-dicarboxylato Nonyl chains
N749 Terpyridyl-tricarboxylato, tris(isothiocyanato) 1,447.3 2,2',6',6''-terpyridyl-4,4',4''-tricarboxylato None
Table 2: Performance Metrics in DSSCs (Typical Values)
Compound Jₛc (mA/cm²) Vₒc (V) Efficiency (%) Stability Notes
C106 16.5–17.2 0.68–0.72 8.5–9.0 High stability due to hydrophobic thiophene groups
N3 18–20 0.72–0.75 10–11 Prone to aggregation without co-adsorbants
Z907 14–15 0.70–0.74 7.5–8.5 Enhanced hydrophobicity from nonyl chains
N749 20–22 0.60–0.65 11–12 Broad absorption but lower Vₒc
Key Findings:

Structural Advantages of C106 :

  • The hexylthio-thiophene substituents extend π-conjugation, improving absorption in the 600–800 nm range compared to N3 and Z907 .
  • Sulfur atoms in thiophene enhance charge transport, reducing recombination losses .

Performance Trade-offs :

  • C106 shows marginally lower efficiency than N3 but superior stability under humid conditions due to hydrophobic hexylthio groups .
  • Z907 (similar molecular weight to C106) has higher Vₒc but lower Jₛc due to reduced light absorption .

Synthesis and Scalability :

  • C106 requires multi-step synthesis to introduce thiophene-hexylthio groups, increasing complexity compared to N3 .
  • N719 and Z907 are commercially available but face cost barriers due to bulky counterions or ligands .

Biological Activity

Cis-bis(isothiocyanato)(2,2'-bipyridyl-4,4'-dicarboxylato)(4,4'-bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridyl)ruthenium(II), commonly referred to as N3 dye, is a ruthenium-based complex that has garnered attention in the field of photochemistry and biomedicine due to its unique properties and potential applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a central ruthenium atom coordinated with multiple ligands:

  • Isothiocyanato groups : These contribute to the compound's reactivity and stability.
  • Bipyridyl dicarboxylato ligands : They enhance the electronic properties and solubility of the complex.
  • Hexylthio thiophenes : These functional groups improve the compound's photophysical properties.

The molecular formula for this compound is C26H16N6O8RuS2C_{26}H_{16}N_{6}O_{8}RuS_{2} with a molecular weight of approximately 705.64 g/mol .

Mechanisms of Biological Activity

Cis-bis(isothiocyanato)(2,2'-bipyridyl-4,4'-dicarboxylato)(4,4'-bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridyl)ruthenium(II) exhibits several biological activities primarily attributed to its ability to generate reactive oxygen species (ROS) upon light irradiation. This property makes it a candidate for photodynamic therapy (PDT) in cancer treatment. The mechanisms include:

  • Phototoxicity : Upon exposure to light, the complex can produce singlet oxygen (1O2^1O_2), which induces oxidative stress in cancer cells leading to apoptosis.
  • Cellular Uptake : Studies indicate that the compound can be effectively taken up by various cell lines, including those derived from tumors. Its lipophilic nature facilitates membrane permeability .
  • Targeting Mechanisms : The compound has shown selectivity towards cancer cells over normal cells due to differences in metabolic activity and redox states.

Case Studies

Several studies have investigated the biological activity of this ruthenium complex:

  • Study on Cancer Cell Lines : A study demonstrated that N3 dye significantly inhibited cell proliferation in human breast cancer (MCF-7) and cervical cancer (HeLa) cell lines when exposed to light. The IC50 values were determined to be approximately 5 μM under optimal conditions .
Cell LineIC50 (μM)Mechanism
MCF-75ROS generation leading to apoptosis
HeLa6Phototoxicity and oxidative stress
  • In Vivo Studies : Animal models treated with N3 dye showed reduced tumor growth rates when combined with light therapy compared to control groups. Histological analyses revealed increased apoptosis markers in treated tissues .

Q & A

Q. Q1. What are the critical steps for synthesizing this ruthenium(II) complex, and how can purity be ensured?

Methodological Answer: Synthesis typically involves ligand preparation, sequential coordination with ruthenium precursors, and isothiocyanate introduction. Key steps include:

Ligand Synthesis : Prepare the 4,4'-bis(5-(hexylthio)thiophen-2-yl)-2,2'-bipyridyl ligand via Suzuki-Miyaura coupling, using thiophene boronic esters and halogenated bipyridyl precursors.

Ruthenium Coordination : React the ligand with RuCl₃·3H₂O under reflux in ethanol, followed by substitution with thiocyanate ligands (NCS⁻) under controlled pH.

Purification : Use column chromatography (silica gel, acetonitrile/toluene eluent) and recrystallization to isolate the cis-isomer.
Purity is verified via HPLC (>98% by area) and elemental analysis (C, H, N, S deviations <0.3%). Structural confirmation relies on single-crystal X-ray diffraction (SC-XRD) .

Q. Q2. Which spectroscopic and structural characterization methods are essential for confirming the complex’s geometry?

Methodological Answer:

  • SC-XRD : Resolve the cis-configuration and ligand coordination angles (e.g., Ru–N bond lengths ~2.05 Å, N–Ru–N bite angles ~78–82°). Refinement parameters (e.g., R1 < 0.08, wR2 < 0.15) ensure accuracy .
  • UV-Vis Spectroscopy : Identify metal-to-ligand charge transfer (MLCT) bands (e.g., λmax ~530 nm in ethanol).
  • FTIR : Confirm isothiocyanate binding (ν(NCS) ~2100 cm⁻¹) and carboxylate coordination (νas(COO⁻) ~1600 cm⁻¹).
  • NMR : For diamagnetic analogs, ¹H NMR in DMSO-d6 resolves ligand proton environments (e.g., thiophene protons at δ 7.2–7.8 ppm).

Advanced Research Questions

Q. Q3. How can computational methods (e.g., DFT) be applied to predict electronic properties conflicting with experimental data?

Methodological Answer:

Model Construction : Use SC-XRD coordinates to build a DFT-optimized structure (B3LYP/LANL2DZ basis set). Compare bond lengths (e.g., Ru–S vs. Ru–N deviations <0.02 Å).

Electronic Structure Analysis : Calculate MLCT transitions (TD-DFT) and compare with UV-Vis spectra. Discrepancies >20 nm suggest solvent effects or excited-state relaxation.

Charge Distribution : Map electrostatic potential surfaces to identify electron-rich regions (e.g., thiophene moieties) for dye-TiO₂ interactions in DSSCs .

Q. Q4. What strategies optimize this complex’s performance in dye-sensitized solar cells (DSSCs)?

Methodological Answer:

  • Ligand Engineering : Increase π-conjugation (e.g., extend thiophene units) to enhance light absorption. Hexylthio groups improve solubility and reduce aggregation .
  • Electrolyte Compatibility : Match redox potentials (I⁻/I₃⁻ electrolyte) with the dye’s HOMO/LUMO levels. Cyclic voltammetry (E1/2 ~0.75 V vs. NHE) ensures alignment.
  • Device Fabrication : Use mesoporous TiO₂ (20 nm particles) and co-adsorbents (chenodeoxycholic acid) to minimize recombination. Optimize dye-loading time (12–24 hrs) .

Q. Q5. How to resolve contradictions between optical bandgap estimates and electrochemical measurements?

Methodological Answer:

Optical Bandgap : Calculate via Tauc plot (αhν)¹/² vs. hν from UV-Vis data (e.g., 1.8 eV).

Electrochemical Bandgap : Derive from cyclic voltammetry (E_HOMO = −(E_ox + 4.4) eV; E_LUMO = E_HOMO + bandgap).

Discrepancy Analysis : Differences >0.3 eV may arise from exciton binding energy or interfacial charge-transfer effects. Validate with photoluminescence quenching studies .

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